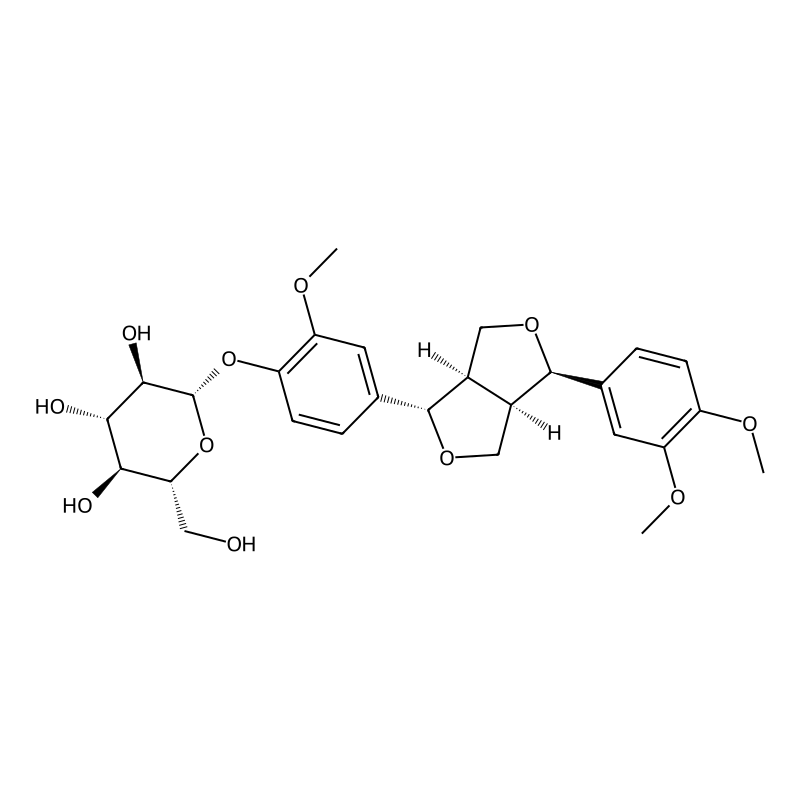

Phillyrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Phillyrin (CAS 487-41-2) is a principal lignan glycoside isolated from plants of the *Forsythia* genus, particularly *Forsythia suspensa*. It is a key phytochemical marker for the quality assessment of *Forsythiae Fructus* in traditional medicine applications. The compound is widely investigated for a range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and neuroprotective activities. Its procurement in pure form is essential for research requiring precise molecular targets and reproducible outcomes, distinct from the complex matrix of crude plant extracts.

References

- [1] Qu, X., et al. Protective effects of phillyrin against influenza A virus in vivo. Arch Pharm Res 39, 998–1005 (2016).

- [2] Li, W., et al. Review on the Pharmacological Properties of Phillyrin. Molecules 27(11), 3670 (2022).

- [3] NCATS Inxight Drugs: Phillyrin. National Center for Advancing Translational Sciences.

- [4] Wei, T., et al. Protective effects of phillyrin on H2O2-induced oxidative stress and apoptosis in PC12 cells. Cell Mol Neurobiol 34, 1165–1173 (2014).

Procuring crude *Forsythia suspensa* extract instead of pure Phillyrin introduces significant confounding variables. Extracts contain a complex mixture of other lignans and phenylethanoids, most notably Forsythoside A, which possesses its own distinct and sometimes contrasting biological activities. For instance, while both compounds may exhibit anti-inflammatory properties, their potency and mechanisms can differ, making it impossible to attribute observed effects to a single molecule. Furthermore, the concentration of Phillyrin in plant material is highly variable depending on the part of the plant (leaves, fruit) and its maturity, preventing the standardized dosing required for reproducible in vitro and in vivo studies. Pure Phillyrin (≥95%) eliminates this variability, ensuring that experimental results are attributable to a known chemical entity at a precise concentration.

Defined Solubility Profile Enables Consistent Stock Preparation and Formulation

Phillyrin demonstrates well-defined solubility in common laboratory solvents, allowing for the preparation of high-concentration, stable stock solutions critical for reproducible assays. For example, its solubility is reported to be 30 mg/mL in DMSO and 30 mg/mL in DMF. In contrast, crude *Forsythia* extracts or related lignans exhibit complex and often poor solubility in aqueous buffers, requiring co-solvents that can interfere with biological systems. The use of pure Phillyrin bypasses these formulation challenges.

| Evidence Dimension | Solubility |

| Target Compound Data | 30 mg/mL in DMSO |

| Comparator Or Baseline | Crude plant extracts (variable, often poor aqueous solubility) |

| Quantified Difference | High, defined solubility vs. low, undefined solubility |

| Conditions | Standard laboratory solvents (DMSO, DMF) at room temperature. |

This ensures reproducible and reliable dosing for in vitro and in vivo experiments, avoiding precipitation and artifacts caused by insoluble material from crude extracts.

Superior Anti-Neuroinflammatory Activity Compared to Co-Isolate Forsythoside A

In a direct comparison using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, Phillyrin demonstrated significantly more potent inhibition of nitric oxide (NO) production than its close structural analog, Forsythoside A. Phillyrin exhibited an IC50 value of 21.4 μM for NO inhibition, whereas Forsythoside A was markedly less active, with an IC50 of 83.2 μM. This four-fold difference in potency underscores the non-interchangeability of these two compounds for neuroinflammation research.

| Evidence Dimension | Inhibition of NO Production (IC50) |

| Target Compound Data | 21.4 μM |

| Comparator Or Baseline | Forsythoside A: 83.2 μM |

| Quantified Difference | Phillyrin is ~3.9 times more potent than Forsythoside A |

| Conditions | LPS-stimulated BV-2 microglial cells. |

For studies targeting specific inflammatory pathways in the central nervous system, Phillyrin offers higher potency, allowing for lower effective concentrations and reducing the risk of off-target effects compared to Forsythoside A.

Distinct In Vivo Pharmacokinetic Profile from Forsythoside A

When co-administered in rats via a *Forsythia* extract, Phillyrin and Forsythoside A display fundamentally different pharmacokinetic behaviors, demonstrating they are not equivalent systemically. Phillyrin reaches its maximum plasma concentration (Cmax) of 105.85 ng/mL significantly faster (Tmax of 0.28 h) compared to Forsythoside A (Cmax of 72.43 ng/mL at a Tmax of 0.53 h). This difference in absorption rate and peak concentration highlights that using a crude extract will result in distinct and non-parallel systemic exposure to each compound, complicating the interpretation of in vivo results.

| Evidence Dimension | Time to Max Plasma Concentration (Tmax) |

| Target Compound Data | 0.28 hours |

| Comparator Or Baseline | Forsythoside A: 0.53 hours |

| Quantified Difference | Phillyrin is absorbed approximately twice as fast as Forsythoside A |

| Conditions | Oral administration of Forsythia suspensa extract to Sprague-Dawley rats. |

Procuring pure Phillyrin is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies, as it allows for precise control over systemic exposure and enables accurate correlation of dose with biological response, an outcome unattainable with a multi-component extract.

Mechanistic Studies of Neuroinflammation

For research aiming to isolate the specific effects of lignans on microglial activation and neuronal inflammatory pathways, Phillyrin is the indicated choice due to its superior potency in inhibiting nitric oxide production compared to its common co-isolate, Forsythoside A.

Pharmacokinetic and Dose-Response Modeling

To accurately model dose-dependent effects and establish clear pharmacokinetic/pharmacodynamic relationships in vivo, pure Phillyrin is required. Its distinct and rapid absorption profile compared to other compounds in *Forsythia* extracts makes substitution with a crude mixture unreliable for these applications.

High-Throughput Screening and In Vitro Assays

The well-characterized solubility of Phillyrin in solvents like DMSO ensures its suitability for automated high-throughput screening platforms and cell-based assays. This avoids the precipitation and handling issues common with crude plant extracts, ensuring assay reliability and reproducibility.

Development of Antiviral Therapeutics

Given its demonstrated activity against viruses such as Influenza A, pure Phillyrin serves as a critical reference standard and starting material for developing antiviral formulations where precise dosage and purity are paramount for efficacy and safety.

References

- [1] Wang, H. Q., et al. (2019). Forsythoside A and phillyrin, two major active constituents of Forsythiae Fructus, exhibit different inhibitory effects on inflammatory mediators in LPS-stimulated BV-2 microglial cells. Journal of Natural Medicines, 73(1), 225-233.

- [2] Zhao, H., et al. (2016). Pharmacokinetic comparisons of nine major constituents in normal and renal-insufficient rats after oral administration of Forsythia suspensa extract. Journal of Ethnopharmacology, 182, 107-115.

- [4] Qu, X., et al. Protective effects of phillyrin against influenza A virus in vivo. Arch Pharm Res 39, 998–1005 (2016).

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yang L, Zhou X, Huang W, Fang Q, Hu J, Yu L, Ma N, Zhang W. Protective Effect of Phillyrin on Lethal LPS-Induced Neutrophil Inflammation in Zebrafish. Cell Physiol Biochem. 2017;43(5):2074-2087. doi: 10.1159/000484192. Epub 2017 Oct 23. PubMed PMID: 29059681.

3: Xiao HB, Sui GG, Lu XY. Phillyrin lowers body weight in obese mice via the modulation of PPAR

4: Cheng Y, Liang X, Feng L, Liu D, Qin M, Liu S, Liu G, Dong M. Effects of phillyrin and forsythoside A on rat cytochrome P450 activities in vivo and in vitro. Xenobiotica. 2017 Apr;47(4):297-303. doi: 10.1080/00498254.2016.1193262. Epub 2016 Jun 16. PubMed PMID: 27310729.

5: Kong P, Zhang L, Guo Y, Lu Y, Lin D. Phillyrin, a natural lignan, attenuates tumor necrosis factor α-mediated insulin resistance and lipolytic acceleration in 3T3-L1 adipocytes. Planta Med. 2014 Jul;80(11):880-6. doi: 10.1055/s-0034-1368614. Epub 2014 Jul 4. PubMed PMID: 24995500.

6: Wei T, Tian W, Yan H, Shao G, Xie G. Protective effects of phillyrin on H2O 2-induced oxidative stress and apoptosis in PC12 cells. Cell Mol Neurobiol. 2014 Nov;34(8):1165-73. doi: 10.1007/s10571-014-0091-4. Epub 2014 Aug 22. PubMed PMID: 25146667.

7: Li YX, Ye LH, Jiang XH, Peng C. Assessment and modulation of phillyrin absorption by P-gp using Caco-2 cells and MDR1-MDCKII cells. Eur J Drug Metab Pharmacokinet. 2011 Mar;36(1):41-7. doi: 10.1007/s13318-011-0026-0. Epub 2011 Feb 20. PubMed PMID: 21336515.

8: Do MT, Kim HG, Choi JH, Khanal T, Park BH, Tran TP, Hwang YP, Na M, Jeong HG. Phillyrin attenuates high glucose-induced lipid accumulation in human HepG2 hepatocytes through the activation of LKB1/AMP-activated protein kinase-dependent signalling. Food Chem. 2013 Jan 15;136(2):415-25. doi: 10.1016/j.foodchem.2012.09.012. Epub 2012 Sep 17. PubMed PMID: 23122079.

9: Zhang Q, Wei X, Wang J. Phillyrin produced by Colletotrichum gloeosporioides, an endophytic fungus isolated from Forsythia suspensa. Fitoterapia. 2012 Dec;83(8):1500-5. doi: 10.1016/j.fitote.2012.08.017. Epub 2012 Sep 1. PubMed PMID: 22960349.

10: Wang Z, Xia Q, Liu X, Liu W, Huang W, Mei X, Luo J, Shan M, Lin R, Zou D, Ma Z. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review. J Ethnopharmacol. 2018 Jan 10;210:318-339. doi: 10.1016/j.jep.2017.08.040. Epub 2017 Sep 5. Review. PubMed PMID: 28887216.

11: Li C, Yao ZH, Qin ZF, Zhang JB, Cao RY, Dai Y, Yao XS. Isolation and identification of phase I metabolites of phillyrin in rats. Fitoterapia. 2014 Sep;97:92-7. doi: 10.1016/j.fitote.2014.05.011. Epub 2014 May 29. PubMed PMID: 24879901.

12: Qu XY, Li QJ, Zhang HM, Zhang XJ, Shi PH, Zhang XJ, Yang J, Zhou Z, Wang SQ. Protective effects of phillyrin against influenza A virus in vivo. Arch Pharm Res. 2016 Jul;39(7):998-1005. doi: 10.1007/s12272-016-0775-z. Epub 2016 Jun 21. PubMed PMID: 27323762.

13: Xia EQ, Ai XX, Zang SY, Guan TT, Xu XR, Li HB. Ultrasound-assisted extraction of phillyrin from Forsythia suspensa. Ultrason Sonochem. 2011 Mar;18(2):549-52. doi: 10.1016/j.ultsonch.2010.09.015. Epub 2010 Oct 25. PubMed PMID: 20980187.

14: Li YX, Peng C, Ye LH, Zhang RQ, Jiang XH. Investigation on the absorption of phillyrin and forsythiaside in rat digestive tract. Eur J Drug Metab Pharmacokinet. 2011 Jun;36(2):79-85. doi: 10.1007/s13318-011-0031-3. Epub 2011 Mar 9. PubMed PMID: 21547451.

15: Li YX, Peng C, Zhang RQ, Li X, Jiang XH. Pharmacokinetics of phillyrin and forsythiaside following iv administration to Beagle dog. Eur J Drug Metab Pharmacokinet. 2009 Apr-Jun;34(2):79-83. PubMed PMID: 19645216.

16: Li HB, Chen F. Preparative isolation and purification of phillyrin from the medicinal plant Forsythia suspensa by high-speed counter-current chromatography. J Chromatogr A. 2005 Aug 12;1083(1-2):102-5. PubMed PMID: 16078694.

17: Zhou S, Zhang A, Chu W. Phillyrin is an effective inhibitor of quorum sensing with potential as an anti-Pseudomonas aeruginosa infection therapy. J Vet Med Sci. 2019 Mar 30;81(3):473-479. doi: 10.1292/jvms.18-0523. Epub 2019 Jan 28. PubMed PMID: 30686799; PubMed Central PMCID: PMC6451918.

18: Dai CY, Gao XY, Tang B, Fu Y, Liu HA. [Determination of the contents of chlorogenic acid and phillyrin of Shuanghuanglian oral fluid using NIRS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2010 Feb;30(2):358-62. Chinese. PubMed PMID: 20384124.

19: Lin Z, Lin Z, Mu Y, Yan D. Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Oct 5;167:84-88. doi: 10.1016/j.saa.2016.05.037. Epub 2016 May 25. PubMed PMID: 27258687.

20: Bai J, Wang X, Cao L, Zhang N, Zhang Z. [Effect of habitat processing method on phillyrin and forsythiaside A of Forsythiae Fructus]. Zhongguo Zhong Yao Za Zhi. 2011 Dec;36(23):3258-61. Chinese. PubMed PMID: 22393731.

Explore Compound Types